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Compound Name: GSK199

Cat. No.: B607773 Get Quote

GSK199 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of GSK199, a selective and reversible inhibitor of Protein Arginine

Deiminase 4 (PAD4).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK199?

GSK199 is a potent, selective, and reversible inhibitor of PAD4.[1][2][3] It functions by binding

to a calcium-deficient, inactive conformation of the PAD4 enzyme, which leads to

conformational changes in the active site and prevents the conversion of arginine residues to

citrulline.[2][4] This inhibition of citrullination is critical in various physiological and pathological

processes, including the formation of neutrophil extracellular traps (NETs).[2][4]

Q2: How selective is GSK199 for PAD4 over other PAD isoforms?

GSK199 is highly selective for PAD4, with over 35-fold selectivity compared to other PAD

isoforms.[5] This selectivity is attributed to specific interactions with the PAD4 active site that

are not conserved in other PAD family members.[6]

Q3: What is the difference between GSK199 and the inactive compound GSK106?
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GSK106 is a structurally similar derivative of GSK199 that is reported to be inactive against

PAD4.[1][3] While both compounds can bind to the PAD4 pocket, GSK199 remains at the

catalytic site, whereas GSK106 shifts away, failing to inhibit the enzyme's activity.[1] GSK106 is

often used as a negative control in experiments to ensure that the observed effects are due to

PAD4 inhibition by GSK199 and not a result of non-specific compound effects.

Q4: Has GSK199 been profiled against a broader panel of kinases or other enzymes?

Yes, GSK199 has been tested for off-target activity. Studies have shown that both GSK199 and

a more potent analog, GSK484, displayed negligible off-target activity when screened against a

panel of 50 unrelated proteins.[4] This panel included a selection of cysteine-utilizing enzymes

and chromatin-modifying enzymes.[4]

Q5: Are there any known off-target effects of GSK199?

While generally selective, one study noted that GSK199 showed partial activation of Histone

Deacetylases (HDACs) 1 and 8 at high concentrations (100 µM).[4] However, at typical working

concentrations for PAD4 inhibition, significant off-target effects are not commonly reported.

Compared to pan-PAD inhibitors like BB-Cl-amidine, GSK199 is considered to have fewer off-

target effects and lower cytotoxicity.[7][8][9]

Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments

with GSK199, potentially related to off-target effects.
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Observed Issue Potential Cause Recommended Action

Unexpected changes in gene

expression related to histone

acetylation.

At high concentrations,

GSK199 may partially activate

HDAC1 and HDAC8.[4]

1. Perform a dose-response

experiment to determine the

lowest effective concentration

for PAD4 inhibition in your

system.2. Include GSK106 as

a negative control to rule out

non-specific effects.3. If the

effect persists, consider using

a more potent analog like

GSK484, which did not show

HDAC activation.[4]

Cell toxicity or reduced viability

at high concentrations.

Although less toxic than pan-

PAD inhibitors, any small

molecule can exhibit toxicity at

high concentrations.

1. Determine the IC50 for

PAD4 inhibition and the CC50

(cytotoxic concentration 50%)

in your specific cell type.2.

Ensure the final DMSO

concentration is consistent

across all treatment groups

and is at a non-toxic level.3.

Compare the effects with the

inactive control GSK106 to

assess non-specific toxicity.

Inconsistent results in

inhibiting Neutrophil

Extracellular Trap (NET)

formation.

The efficacy of GSK199 can be

influenced by the experimental

conditions, particularly calcium

concentration. GSK199 is

more potent in the absence of

calcium.[4][10]

1. Optimize the calcium

concentration in your assay

buffer, as GSK199's potency is

lower in the presence of high

calcium levels.[4]2. Ensure

consistent timing of GSK199

addition relative to neutrophil

stimulation.3. Verify the activity

of your GSK199 stock solution.

Quantitative Data Summary
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Table 1: Inhibitory Potency of GSK199

Parameter Value Conditions Reference

IC50 for PAD4 200 nM
In the absence of

calcium
[4][10]

IC50 for PAD4 1 µM
In the presence of 2

mM calcium
[4]

Table 2: Off-Target Activity Profile of GSK199

Target Activity Concentration Reference

Panel of 50 unrelated

proteins
Negligible activity Not specified [4]

Histone Deacetylases

1-11
< 50% inhibition 100 µM [4]

HDAC1 Partial activation High concentrations [4]

HDAC8 Partial activation High concentrations [4]

Experimental Protocols
Protocol 1: PAD4 Inhibition Assay (Ammonia Release Assay)

This protocol is a generalized method for determining the inhibitory activity of GSK199 on

PAD4 using benzoyl-arginine ethyl ester (BAEE) as a substrate.

Reagents:

Recombinant human PAD4 enzyme

GSK199 (and GSK106 as a negative control) dissolved in DMSO

Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM DTT
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Substrate: 10 mM Benzoyl-Arginine Ethyl Ester (BAEE)

Calcium Chloride (CaCl2) solution

Procedure:

1. Prepare serial dilutions of GSK199 and GSK106 in DMSO.

2. In a 96-well plate, add the PAD4 enzyme to the reaction buffer.

3. Add the diluted compounds (GSK199 or GSK106) or DMSO (vehicle control) to the wells

containing the enzyme and incubate for 1 hour at 37°C.

4. To initiate the reaction, add CaCl2 (final concentration 0.2 mM or as desired) and the

BAEE substrate.

5. Incubate the reaction at 37°C for a specified time (e.g., 6 minutes).

6. Stop the reaction by flash-freezing in liquid nitrogen.

7. Quantify the amount of ammonia released, which is proportional to PAD4 activity, using a

suitable colorimetric assay (e.g., COLDER assay).

8. Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of Histone Citrullination

This protocol describes a method to assess the ability of GSK199 to inhibit histone H3

citrullination in a cellular context.

Reagents and Materials:

Neutrophils or other cells expressing PAD4

GSK199 and GSK106 dissolved in DMSO

Cell culture medium
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Stimulating agent (e.g., calcium ionophore like A23187 or PMA)

Lysis buffer

Antibodies: Anti-citrullinated Histone H3 and a loading control (e.g., anti-total Histone H3

or anti-actin)

Western blotting reagents and equipment

Procedure:

1. Plate the cells and allow them to adhere if necessary.

2. Pre-incubate the cells with various concentrations of GSK199, GSK106, or DMSO for a

specified time (e.g., 1-2 hours).

3. Stimulate the cells with the chosen agent to induce histone citrullination.

4. After the stimulation period, wash the cells with cold PBS and lyse them.

5. Determine the protein concentration of the lysates.

6. Perform SDS-PAGE and Western blotting using the anti-citrullinated Histone H3 antibody.

7. Probe the same blot with an antibody for a loading control to ensure equal protein loading.

8. Quantify the band intensities to determine the dose-dependent inhibition of histone

citrullination by GSK199.

Visualizations
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Caption: GSK199 selectively binds to the inactive, low-calcium form of PAD4, preventing its

activation and subsequent citrullination of arginine residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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